1-[3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid
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Overview
Description
1-[3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid is a complex organic compound featuring a unique combination of heterocyclic structures. The presence of the 1,2,4-oxadiazole ring, pyridine ring, and imidazole ring in its structure makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science .
Preparation Methods
The synthesis of 1-[3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the 1,2,4-oxadiazole ring through the reaction of tert-butylamidoxime with 4-aminobenzoic acid or 4-nitrobenzonitrile . The pyridine and imidazole rings are then introduced through subsequent reactions involving appropriate reagents and conditions. Industrial production methods may involve optimization of these steps to improve yield and scalability .
Chemical Reactions Analysis
1-[3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions of the heterocyclic rings.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The compound’s unique structure allows it to interact with multiple targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparison with Similar Compounds
1-[3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride: This compound shares the 1,2,4-oxadiazole ring but differs in the presence of a methanamine group instead of the pyridine and imidazole rings.
3-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride: This compound also contains the 1,2,4-oxadiazole ring but features a piperidine ring instead of the pyridine and imidazole rings.
The uniqueness of this compound lies in its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-[3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-15(2,3)14-18-12(23-19-14)9-5-4-6-16-11(9)20-7-10(13(21)22)17-8-20/h4-8H,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHRMNJDFDBYKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)C2=C(N=CC=C2)N3C=C(N=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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